(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
Overview
Description
Potent GluN2C/GluN2D (formerly NR2C / NR2D)-preferring NMDA receptor antagonist. (Ki values for recombinant rat receptors are 0.096 (NR2C), 0.125 (NR2D), 0.55 (NR2A) and 0.31 μM (NR2B)).
PPDA is a subtype-selective NMDA receptor antagonist that preferentially binds to NR2C/NR2D-containing receptors.
Scientific Research Applications
Polyamide Synthesis Incorporating Nucleobases
Research has demonstrated the synthesis of polyamides containing nucleobases such as uracil and adenine through reactions involving piperazine derivatives. These polyamides exhibit molecular weights in the range of about 1000–5000 and show solubility in water, indicating their potential in material science and bioengineering applications (Hattori & Kinoshita, 1979a) (Hattori & Kinoshita, 1979b).
NMDA Receptor Antagonism
One study highlights the structure-activity relationship of a novel NR2C/NR2D-preferring NMDA receptor antagonist, illustrating that derivatives of "(2S,3R)-1-(Phenanthren-2-ylcarbonyl)piperazine-2,3-dicarboxylic Acid" displayed increased affinity for native NMDA receptors. This suggests its potential use in neuropharmacology, especially for disorders involving NMDA receptor dysregulation (Feng et al., 2004).
Antimicrobial Agent Synthesis
Research into 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents incorporated piperazine carboxamides, indicating the versatility of piperazine derivatives in developing new antimicrobials (Jadhav et al., 2017).
Anti-malarial Agent Development
The crystal structures of active and non-active piperazine derivatives with anti-malarial activity were reported, showcasing the importance of structural features in medicinal chemistry for the development of anti-malarial drugs (Cunico et al., 2009).
Chemical Synthesis Building Blocks
Efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride was demonstrated, underlining the utility of piperazine derivatives as building blocks in chemical synthesis (Gao & Renslo, 2007).
Properties
IUPAC Name |
(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWXIZOMXGOTPP-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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